Cas no 7431-89-2 (N-alpha-Methyl-L-lysine hydrochloride)

N-alpha-Methyl-L-lysine hydrochloride is a modified amino acid derivative commonly used in biochemical and pharmaceutical research. Its key structural feature, the methylation at the alpha-amino group, distinguishes it from native lysine, making it valuable for studying enzyme-substrate interactions, particularly in lysine-specific processes. The hydrochloride salt form enhances solubility and stability, facilitating its use in aqueous solutions. This compound is particularly useful in investigating post-translational modifications, methylation pathways, and as a building block in peptide synthesis. Its well-defined chemical properties and high purity make it a reliable reagent for mechanistic studies in enzymology and molecular biology.
N-alpha-Methyl-L-lysine hydrochloride structure
7431-89-2 structure
Product Name:N-alpha-Methyl-L-lysine hydrochloride
CAS No:7431-89-2
MF:C7H16N2O2
MW:160.214141845703
MDL:MFCD00038209
CID:548015
PubChem ID:7010497
Update Time:2025-05-25

N-alpha-Methyl-L-lysine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • L-Lysine,N2-methyl-
    • N-MeLys
    • N-Me-Lys-OH
    • N-Me-Lys-OH.HCl
    • N-ME-LYS-OH·HCL
    • Nα-Methyl-L-lysine hydrochloride
    • N-Alpha-Methyl-L-Lysinehydrochloride
    • N(alpha)-methyl-L-lysine
    • CHEMBL1240564
    • CHEBI:21756
    • SCHEMBL164121
    • AM9434
    • N(2)-methyl-L-lysine
    • N-Me-lys-oh hcl
    • (S)-6-Amino-2-(methylamino)hexanoicacid
    • (2S)-6-amino-2-(methylamino)hexanoic acid
    • methyl-lysine
    • L-(N-methyllysine)
    • 7431-89-2
    • (S)-6-Amino-2-(methylamino)hexanoic acid
    • Q27109411
    • F11021
    • N-Me-Lys-OH hydrochloride salt
    • N-alpha-Methyl-L-lysine hydrochloride
    • MDL: MFCD00038209
    • Inchi: 1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1
    • InChI Key: OLYPWXRMOFUVGH-LURJTMIESA-N
    • SMILES: OC([C@H](CCCCN)NC)=O

Computed Properties

  • Exact Mass: 160.121
  • Monoisotopic Mass: 160.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4A^2
  • XLogP3: -2.7

Experimental Properties

  • Density: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 240 ºC
  • Boiling Point: 292.1±35.0 ºC (760 Torr),
  • Flash Point: 130.5±25.9 ºC,
  • Solubility: Soluble (194 g/l) (25 º C),
  • PSA: 75.35000
  • LogP: 0.87920

N-alpha-Methyl-L-lysine hydrochloride Security Information

  • Storage Condition:Store in cold storage.

N-alpha-Methyl-L-lysine hydrochloride Pricemore >>

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N-alpha-Methyl-L-lysine hydrochloride Related Literature

Additional information on N-alpha-Methyl-L-lysine hydrochloride

N-alpha-Methyl-L-lysine Hydrochloride: A Comprehensive Overview

N-alpha-Methyl-L-lysine hydrochloride, with the CAS number 7431-89-2, is a significant compound in the field of biochemistry and molecular biology. This compound, also referred to as Nα-methyl-L-lysine hydrochloride, is a derivative of L-lysine, an essential amino acid. The methylation of the alpha-amino group in this compound introduces unique chemical properties that make it valuable in various research and industrial applications.

The structural modification of L-lysine to form N-alpha-methyl-L-lysine hydrochloride involves the addition of a methyl group to the nitrogen atom of the amino group. This modification alters the compound's physical and chemical properties, such as its solubility, stability, and reactivity. The hydrochloride salt form ensures that the compound is water-soluble, making it suitable for use in aqueous solutions commonly employed in biochemical experiments and pharmaceutical formulations.

Recent advancements in proteomics have highlighted the importance of N-alpha-methyl-L-lysine as a tool for studying protein synthesis and post-translational modifications. Researchers have utilized this compound as a substrate in enzymatic assays to investigate the activity of lysyl methyltransferases, which are enzymes responsible for adding methyl groups to lysine residues in proteins. Understanding these enzymatic processes is crucial for elucidating the role of lysine methylation in cellular signaling, gene regulation, and disease mechanisms.

In addition to its role in basic research, N-alpha-methyl-L-lysine hydrochloride has found applications in drug discovery and development. The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications. For instance, it has been used as an intermediate in the synthesis of peptide-based drugs targeting specific receptors or enzymes involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of N-alpha-methyl-L-lysine hydrochloride involves a multi-step process that includes isolation of L-lysine from natural sources or through fermentation processes. The subsequent methylation step typically employs reagents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure high yield and purity. The final product is then purified using techniques like chromatography or crystallization to meet the stringent quality standards required for research and pharmaceutical use.

From an analytical standpoint, N-alpha-methyl-L-lysine hydrochloride is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to confirm the compound's identity, purity, and structural integrity before it is used in experiments or formulations.

In conclusion, N-alpha-methyl-L-lysine hydrochloride (CAS No: 7431-89-2) is a versatile compound with wide-ranging applications in biochemistry, proteomics, and drug development. Its unique chemical properties and functional groups make it an invaluable tool for researchers seeking to explore fundamental biological processes and develop innovative therapeutic agents.

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